2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile
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Overview
Description
2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile is an organic compound with a complex structure that includes bromine, sulfur, chlorine, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for efficiency and yield, and the process would be scaled up using industrial reactors and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a thioether.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structure suggests it could be explored for pharmaceutical applications, particularly in the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would vary depending on the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)pyridine
- **2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)benzene
Uniqueness
What sets 2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrCl2N2S/c19-13-3-5-14(6-4-13)24-18-12(10-22)2-8-17(23-18)11-1-7-15(20)16(21)9-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINCKGVZGZNBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrCl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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